molecular formula C10H10BrNOS B2661276 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide CAS No. 163298-79-1

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide

Cat. No.: B2661276
CAS No.: 163298-79-1
M. Wt: 272.16
InChI Key: SZQXTGFYXNLIBR-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide is a high-purity chemical reagent designed for research and development applications. This compound features a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The molecular structure, which integrates a phenol group with the methyl-substituted thiazole ring, makes it a valuable intermediate for constructing more complex heterocyclic systems. Research Applications and Value: This compound serves as a key building block in organic synthesis, particularly for creating novel heterocyclic hybrids. Its structure is ideal for developing new chemical entities with potential pharmacological properties. Researchers can utilize this reagent to synthesize compounds for screening against various biological targets. Thiazole-containing molecules are extensively investigated for their antimicrobial , anticancer , and antitubercular activities . The presence of the phenol group offers a site for further chemical modification, such as etherification or conjugation, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds. Handling and Compliance: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS.BrH/c1-7-11-9(6-13-7)8-4-2-3-5-10(8)12;/h2-6,12H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQXTGFYXNLIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide typically involves the reaction of 2-methyl-1,3-thiazole with phenol in the presence of a hydrobromic acid catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

Research has demonstrated that 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, derivatives of thiazole have shown promising results against various bacterial strains and fungi. A study highlighted the synthesis of thiazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria using the turbidimetric method, indicating the potential of these compounds as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have assessed its efficacy against cancer cell lines such as MCF7 (human breast adenocarcinoma). The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting a potential role in cancer therapy . Molecular docking studies further supported these findings by elucidating the binding interactions between the compounds and their biological targets .

Case Studies

  • Synthesis and Biological Evaluation :
    A study focused on synthesizing various thiazole derivatives, including those related to this compound. The synthesized compounds were tested for their antimicrobial and anticancer activities. The study reported that specific derivatives displayed notable activity against both bacterial pathogens and cancer cell lines .
  • Molecular Docking Studies :
    Molecular docking simulations have been employed to predict the binding affinity of thiazole derivatives with specific receptors involved in microbial resistance and cancer proliferation. These studies provide insights into how structural modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole Derivatives

Compound Name Substituents/Functional Groups Key Structural Differences Reference
2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide Phenol, hydrobromide salt Parent compound with ionic form
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid Isoxazole, carboxylic acid Increased polarity and acidity
(2-Methyl-1,3-thiazol-4-yl)methanol Methanol group Higher lipophilicity
5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide Halogenated aryl, amine, hydrobromide Enhanced bioactivity potential
5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol Thiadiazole-thiol, phenyl group Multicyclic structure with redox activity

Key Observations :

  • The hydrobromide salt in the target compound improves aqueous solubility compared to neutral analogs like (2-Methyl-1,3-thiazol-4-yl)methanol .
  • Halogenation (e.g., bromine, chlorine) in analogs such as 5-[(3-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide enhances receptor binding affinity, a feature absent in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability Notes Reference
This compound Not reported Polar solvents Stable as hydrobromide salt
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid 166–167 Moderate in DMSO Hygroscopic
5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol 244 Insoluble in water Thermally stable
5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide Not reported DMSO, ethanol Light-sensitive

Key Observations :

  • The hydrobromide salt’s solubility profile contrasts with neutral thiazoles like the thiadiazole-thiol derivative, which is water-insoluble .
  • Thermal stability varies; the thiadiazole-thiol analog (mp 244°C) outperforms others, likely due to rigid multicyclic bonding .

Key Observations :

  • The target compound’s synthesis likely parallels methods for brominated thiazoles, involving hydrobromic acid for salt formation .

Key Observations :

  • While direct bioactivity data for the target compound are absent, structural analogs like MPEP highlight thiazoles’ relevance in neuropharmacology .
  • Halogenated derivatives (e.g., ) are prioritized in drug discovery for enhanced target engagement .

Biological Activity

2-(2-Methyl-1,3-thiazol-4-yl)phenol hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure and Properties

The compound features a thiazole ring which is known for its versatility in medicinal chemistry. Thiazoles are often associated with various biological activities, including anticancer and antimicrobial properties. The specific structure of this compound contributes to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a related compound exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values of 5.73 µM and 12.15 µM respectively . These findings suggest that compounds with similar thiazole structures may also possess significant anticancer properties.

Mechanism of Action:
The mechanism involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. The compound demonstrated an IC50 value of 0.093 µM against VEGFR-2, indicating strong inhibitory effects . Additionally, it induces apoptosis in cancer cells and arrests the cell cycle at the G1 phase .

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial activity against various pathogens. For example, certain 2-aminothiazole compounds demonstrated significant antibacterial effects against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs) . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring can enhance antibacterial efficacy.

Case Study 1: Antitumor Effects

In a study focused on thiazole derivatives, several compounds were synthesized and evaluated for their antitumor effects. Notably, one compound exhibited high potency against tumor cells with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent . This highlights the potential of thiazole-based compounds in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of thiazole derivatives revealed that specific substitutions on the thiazole ring significantly improved activity against Mycobacterium tuberculosis. The findings suggested that certain lipophilic groups at the C-2 position enhanced selectivity for mycobacterial species over other bacteria .

Data Tables

Activity Type Compound Target IC50 Value (µM) Reference
AntiproliferativeCompound 4MCF-75.73
AntiproliferativeCompound 4MDA-MB-23112.15
VEGFR-2 InhibitionCompound 4VEGFR-20.093
Antibacterial2-AminothiazoleM. tuberculosisSub-micromolar

Q & A

Q. What are the optimal synthetic routes for 2-(2-methyl-1,3-thiazol-4-yl)phenol hydrobromide, and how do reaction conditions influence yield?

Answer: The synthesis of thiazole-containing compounds often involves condensation reactions between substituted phenols and thiazole precursors. For example, derivatives like [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol are synthesized via Grignard reactions, where phenylmagnesium bromide reacts with 2-methyl-1,3-thiazole-4-carbaldehyde under anhydrous ether conditions . Key parameters include:

  • Catalyst choice: Transition metal catalysts (e.g., Pd/C) improve regioselectivity.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control: Reactions often require heating (80–120°C) to drive cyclization.

Q. How is structural purity validated for this compound, and what analytical techniques are critical?

Answer: Structural validation employs:

  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR confirm thiazole ring substitution patterns and phenol proton integration .
  • Elemental analysis: Matches calculated vs. experimental C, H, N, S content (e.g., C11_{11}H10_{10}BrN2_{2}OS requires C 44.16%, H 3.37%) .
  • Melting point consistency: Deviations >2°C indicate impurities (e.g., mp 139–140°C for the benzoic acid analog) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as mGluR5 or NAT10?

Answer:

  • mGluR5 modulation: Structural analogs like MTEP [3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride] act as negative allosteric modulators (NAMs) by binding to the transmembrane domain, disrupting glutamate signaling . Competitive binding assays (IC50_{50} ~10–50 nM) quantify affinity .
  • NAT10 inhibition: Derivatives such as Remodelin (4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile hydrobromide) suppress nuclear acetylation via NAT10 binding, validated by chromatin immunoprecipitation (ChIP) and Western blotting .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for thiazole-phenol derivatives?

Answer: Contradictions arise from:

  • Substituent positioning: Para-substituted phenols (e.g., 4-bromo) enhance mGluR5 affinity, while ortho-substituents reduce solubility .
  • Counterion effects: Hydrobromide salts improve crystallinity but may alter pharmacokinetics compared to free bases .

Methodological approach:

Docking simulations: Compare binding poses (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr659 in mGluR5) .

Solubility assays: Use shake-flask methods to quantify aqueous solubility under physiological pH .

Q. How can researchers design experiments to optimize the compound’s stability under physiological conditions?

Answer:

  • pH stability studies: Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC-UV at 254 nm .
  • Light/heat stability: Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products (e.g., hydrolysis of the hydrobromide salt) .

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